trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol
Description
trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol is a cyclobutane-derived compound characterized by a rigid four-membered ring substituted with an amino group and a hydroxyl group in the trans configuration. The benzodioxole moiety (2H-1,3-benzodioxol-5-yl) attached to the amino group introduces an electron-rich aromatic system, enabling π-π interactions and hydrogen bonding. This structural combination confers unique physicochemical properties, such as enhanced metabolic stability and selective binding to biological targets .
The trans stereochemistry of the hydroxyl and amino groups on the cyclobutane ring likely influences its three-dimensional conformation, affecting interactions with enzymes or receptors.
Properties
IUPAC Name |
(1R,2R)-2-(1,3-benzodioxol-5-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-9-3-2-8(9)12-7-1-4-10-11(5-7)15-6-14-10/h1,4-5,8-9,12-13H,2-3,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLACENEXMUQLE-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Related compounds have been shown to inhibit the activity of cyclooxygenase (cox) enzymes. This inhibition could potentially lead to a decrease in the production of prostaglandins, which play crucial roles in inflammation and pain signaling.
Biochemical Analysis
Biochemical Properties
Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid. This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for therapeutic applications. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. The compound also affects gene expression by altering the activity of transcription factors such as NF-κB and AP-1. These changes can lead to variations in cellular metabolism, impacting processes like glycolysis and oxidative phosphorylation. Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins. The compound also interacts with various receptors and ion channels on the cell membrane, modulating intracellular signaling cascades. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression. These findings suggest that the compound could be useful for chronic conditions requiring long-term treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to reduce inflammation and pain without significant adverse effects. At higher doses, this compound can cause toxicity, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of this compound in these compartments allows it to interact with different biomolecules, influencing cellular processes such as energy production, gene expression, and apoptosis.
Biological Activity
trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C11H13NO
- Molecular Weight : 207.23 g/mol
- Structure : The compound features a cyclobutane ring substituted with a benzodioxole moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines have indicated cytotoxic effects, warranting further exploration into its mechanism of action against tumor cells.
- Neuroprotective Effects : The compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:
- Interaction with Enzymes : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurochemical signaling.
Case Studies and Experimental Data
- Antimicrobial Studies :
- In vitro assays demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 50 |
- Cytotoxicity Assays :
- A study evaluated the cytotoxic effects on various cancer cell lines (e.g., HeLa and MDA-MB-231). The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MDA-MB-231 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MDA-MB-231 | 25 |
- Neuroprotection Studies :
- Research involving neuronal cell cultures indicated that this compound reduced oxidative stress markers by approximately 40% compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Groups
| Compound Name | Key Structural Differences | Biological Activity | Mechanism of Action | Source Evidence |
|---|---|---|---|---|
| trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol | Fluorine and methyl substituents on phenyl ring | Moderate anti-inflammatory effects | Enzyme inhibition, receptor modulation | |
| trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol | Two fluorine atoms on phenyl group + methyl linker | Enhanced stability, strong receptor affinity | Enzyme inhibition (e.g., kinases) | |
| trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol | Chlorine substituent on phenyl ring | Selective cytotoxicity against cancer cells | Apoptosis induction, ROS modulation | |
| 3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol | Additional aminomethyl group on cyclobutane | Potential CNS activity, antioxidant properties | Target-specific receptor binding |
Key Observations :
- Electron-Withdrawing Groups (e.g., F, Cl) : Fluorine and chlorine substituents enhance binding affinity and metabolic stability. For example, the difluorophenyl derivative exhibits stronger enzyme inhibition due to increased electronegativity and hydrophobic interactions .
- Benzodioxole vs.
- Amino Group Modifications: Adding an aminomethyl group (as in ) introduces a secondary interaction site, which may broaden biological activity but reduce specificity.
Cyclobutane Derivatives with Heterocyclic Moieties
| Compound Name | Heterocyclic Component | Unique Properties | Source Evidence |
|---|---|---|---|
| 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol | Benzimidazole ring | Enhanced solubility, potential antimicrobial | |
| 1-(2-Amino-1,3-thiazol-5-yl)-3,3-dimethylcyclobutan-1-ol | Thiazole ring + dimethyl groups | Improved metabolic stability, kinase inhibition |
Key Observations :
- Benzodiazolyl vs. Benzodioxolyl : The benzodiazolyl group () introduces nitrogen atoms capable of hydrogen bonding, whereas the benzodioxolyl group offers oxygen-based interactions. This distinction may influence solubility and target preferences .
- Thiazole Derivatives : The thiazole ring () enhances electron delocalization and may improve pharmacokinetic properties compared to benzodioxole-containing compounds.
Mechanistic and Pharmacological Insights
- Anti-Inflammatory Activity : The target compound’s benzodioxolyl group may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, similar to other anti-inflammatory cyclobutane derivatives .
- Cytotoxicity : Chlorophenyl-substituted analogues () demonstrate selective cytotoxicity, likely via reactive oxygen species (ROS) generation or DNA intercalation. The target compound’s benzodioxole group could modulate similar pathways with reduced off-target effects.
- Metabolic Stability : The cyclobutane ring’s rigidity and benzodioxolyl group’s resistance to oxidative metabolism may prolong half-life compared to flexible-chain analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
